

(-)-beta-Copaene CAS number and molecular formula

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Compound of Interest

Compound Name: (-)-beta-Copaene

Cat. No.: B108700

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An In-depth Technical Guide to (-)-β-Copaene

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

(-)-β-Copaene is a naturally occurring tricyclic sesquiterpene hydrocarbon found in the essential oils of a variety of plants. As a volatile organic compound, it contributes to the characteristic fragrance of many plant species. Beyond its aromatic properties, (-)-β-copaene has attracted significant interest within the scientific community for its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for (-)-β-Copaene, intended to serve as a valuable resource for researchers and professionals in the field of natural product drug discovery and development.

Chemical and Physical Properties

Property	Value	Source
CAS Number	317819-78-6	[1][2][3]
Molecular Formula	C ₁₅ H ₂₄	[1][2][3]
Molecular Weight	204.35 g/mol	[1][2][3]
IUPAC Name	(1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.0 ^{2,7}]decane	[3]

Biological Activity and Signaling Pathways

(-)-β-Copaene has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug development.

Antioxidant Activity

Studies on "copaene" have indicated its potential as an antioxidant. In human lymphocyte cultures, copaene at concentrations of 50 and 100 mg/L was shown to increase the total antioxidant capacity (TAC) of the cells, suggesting a role in mitigating oxidative stress.

Cytotoxic and Anti-proliferative Effects

At higher concentrations, copaene has been observed to exhibit cytotoxic effects. In human lymphocytes, concentrations of 200 and 400 mg/L significantly reduced cell proliferation. These effects were measured using standard cytotoxicity assays such as the MTT and LDH assays.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by (-)-β-Copaene are limited, research on related sesquiterpenes and essential oils containing copaenes suggests potential targets.

- **PI3K/Akt/mTOR Pathway:** Copaiba essential oil, which contains various sesquiterpenes including β-caryophyllene (structurally related to copaene), has been shown to upregulate the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

- **NF- κ B Signaling Pathway:** The anti-inflammatory effects of other sesquiterpenes, such as β -patchoulene, have been linked to the inhibition of the NF- κ B (nuclear factor kappa B) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of genes involved in inflammation and immune responses.

Further research is necessary to elucidate the specific molecular targets and delineate the precise role of (-)- β -Copaene in these and other signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of (-)- β -Copaene's biological activities.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

- **Principle:** Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
- **General Protocol:**
 - Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - Treat the cells with various concentrations of (-)- β -Copaene and appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
 - Incubate for a specified period (e.g., 24, 48, or 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

- Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control.

2. Lactate Dehydrogenase (LDH) Assay

This cytotoxicity assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

- Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
- General Protocol:
 - Plate and treat cells with (-)- β -Copaene as described for the MTT assay.
 - After the incubation period, collect the cell culture supernatant.
 - Transfer the supernatant to a new 96-well plate.
 - Add the LDH assay reaction mixture, which typically contains lactate, NAD⁺, and a tetrazolium salt.
 - Incubate in the dark at room temperature.
 - Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
 - Calculate cytotoxicity as a percentage of the maximum LDH release control.

Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

- Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is proportional to the radical scavenging activity.
- General Protocol:
 - Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
 - In a 96-well plate, add various concentrations of (-)- β -Copaene to the DPPH solution.
 - Incubate the plate in the dark for a specified time (e.g., 30 minutes).
 - Measure the absorbance at approximately 517 nm.
 - Calculate the percentage of DPPH radical scavenging activity.

2. Oxygen Radical Absorbance Capacity (ORAC) Assay

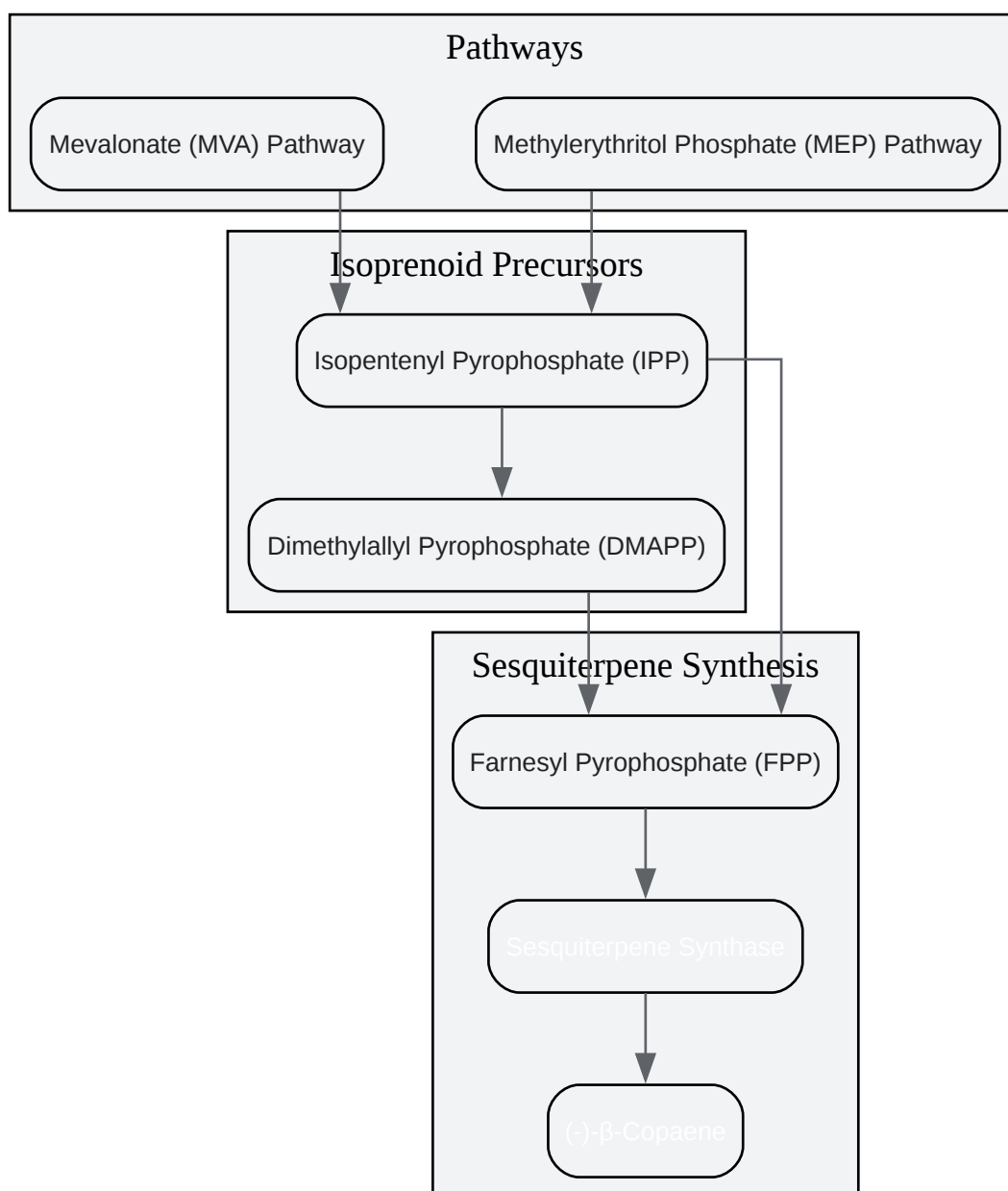
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

- Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated by a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, thus maintaining the fluorescence signal. The area under the fluorescence decay curve is used to quantify the antioxidant capacity.
- General Protocol:
 - In a black 96-well plate, add the fluorescent probe, the antioxidant ((-)- β -Copaene at various concentrations), and a blank or a known standard (e.g., Trolox).
 - Initiate the reaction by adding the radical initiator.
 - Monitor the fluorescence decay over time using a microplate reader with appropriate excitation and emission wavelengths.
 - Calculate the net area under the curve and compare it to the standard to determine the ORAC value, typically expressed as Trolox equivalents.

Visualizations

Biosynthesis of (-)- β -Copaene

The biosynthesis of (-)- β -Copaene originates from the isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The cyclization of the linear FPP molecule into the complex tricyclic structure of (-)- β -Copaene is catalyzed by sesquiterpene synthases.

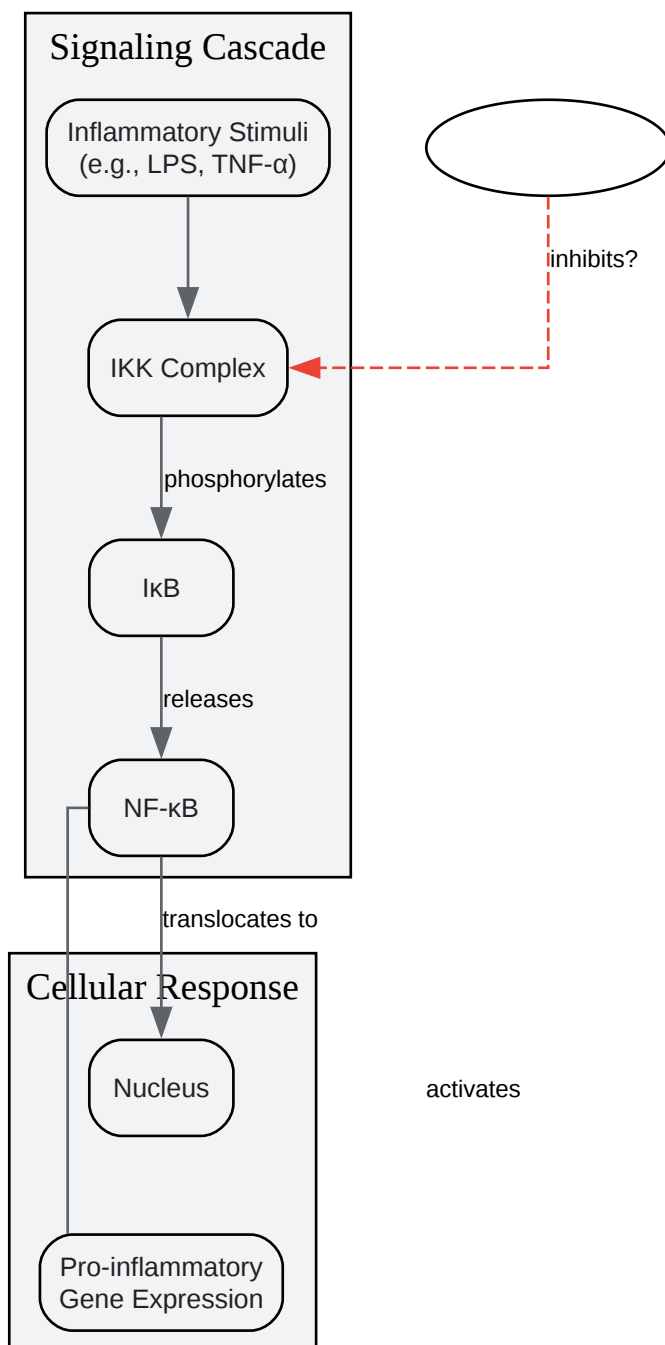


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Caption: Biosynthesis of (-)- β -Copaene.

Potential Anti-inflammatory Signaling Pathway

Based on studies of related sesquiterpenes, a potential mechanism for the anti-inflammatory activity of (-)- β -Copaene could involve the inhibition of the NF- κ B signaling pathway.



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Caption: Potential NF- κ B Inhibition.

Conclusion

(-)- β -Copaene is a sesquiterpene with a well-defined chemical structure and a range of reported biological activities that warrant further investigation. Its antioxidant and potential anti-inflammatory and cytotoxic effects make it a promising candidate for drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this natural compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways of (-)- β -Copaene to better understand its mechanisms of action and advance its potential clinical applications.

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